
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine, also known as CPDDP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine is not fully understood. However, it has been proposed that 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has also been found to interact with various cellular targets, such as the proteasome and histone deacetylases.
Biochemical and Physiological Effects
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has also been found to exhibit anti-viral activity against HIV-1 and HCV. Additionally, 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine also has some limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. Additionally, 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has poor solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine. One potential area of research is the development of 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Another potential area of research is the development of 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine and its potential applications in drug discovery.
Synthesis Methods
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine can be synthesized using a two-step reaction process. The first step involves the reaction of 2-chloro-4-nitropyrimidine with 2,2-dimethylpropanol in the presence of a base, such as potassium carbonate, to yield the corresponding nitro intermediate. The second step involves the reduction of the nitro intermediate using a reducing agent, such as iron powder, to yield 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine.
Scientific Research Applications
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has been found to exhibit anti-viral activity against HIV-1 and HCV.
properties
CAS RN |
125189-20-0 |
|---|---|
Product Name |
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine |
Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-chloro-4-(2,2-dimethylpropoxy)pyrimidine |
InChI |
InChI=1S/C9H13ClN2O/c1-9(2,3)6-13-7-4-5-11-8(10)12-7/h4-5H,6H2,1-3H3 |
InChI Key |
HVQWWGVKIAVFNH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC1=NC(=NC=C1)Cl |
Canonical SMILES |
CC(C)(C)COC1=NC(=NC=C1)Cl |
synonyms |
2-chloro-4-neopentyloxypyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



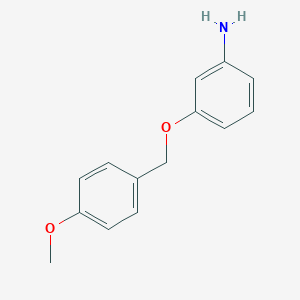
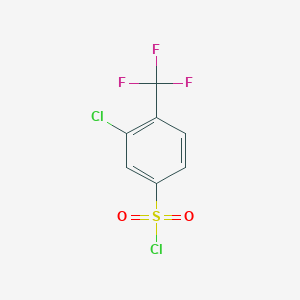

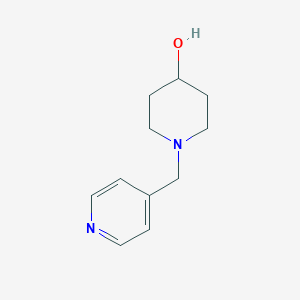
![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)
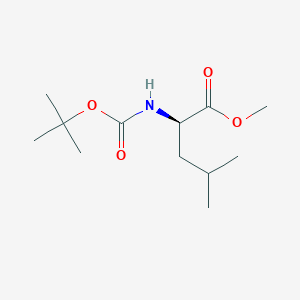


![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)

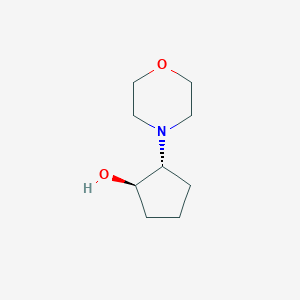


![2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B174864.png)